molecular formula C17H15N3O B5698091 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole

1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No. B5698091
M. Wt: 277.32 g/mol
InChI Key: QUUZBEZNWNMSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multistep process and has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has been shown to exhibit various therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, studies have shown that the compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole exhibits various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may help to reduce inflammation in the body. Finally, the compound has been shown to exhibit antitumor activity, which may help to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various therapeutic properties, which may make it a promising candidate for the development of new drugs. However, one limitation of using the compound in lab experiments is its limited availability. The multistep synthesis process required to produce the compound can be time-consuming and expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. One direction is to further explore the compound's potential therapeutic applications. Specifically, studies could focus on its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, studies could focus on identifying the specific enzymes and signaling pathways that the compound inhibits, which could help to elucidate its mechanism of action. Finally, studies could focus on developing new and more efficient synthesis methods for the compound, which could increase its availability and decrease its cost.

Synthesis Methods

The synthesis of 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves a multistep process that starts with the condensation of o-phenylenediamine with benzoyl chloride to form 2-benzamidobenzimidazole. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1-ethyl-2-benzamidobenzimidazole. The final step involves the reaction of 1-ethyl-2-benzamidobenzimidazole with formaldehyde and ammonium acetate to form 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole.

properties

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-16(13-7-2-1-3-8-13)20-12-6-11-19-15-10-5-4-9-14(15)18-17(19)20/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZBEZNWNMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.